molecular formula C7H11Cl3N2 B15312658 (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride

(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B15312658
M. Wt: 229.5 g/mol
InChI Key: RYDVEHIMNMHNDB-UHFFFAOYSA-N
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Description

(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 4th position, along with a methanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:

    Chlorination: 4-methylpyridine is reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position.

    Amination: The chlorinated product is then reacted with methanamine under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production often utilizes similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the methanamine group, potentially forming various reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced pyridine derivatives or amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

    2-Chloro-4-methylpyridine: Shares a similar pyridine core but lacks the methanamine group.

    6-Chloro-2-methylpyridine: Similar structure but with different substitution patterns.

Uniqueness: (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5 g/mol

IUPAC Name

(6-chloro-4-methylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5-2-6(4-9)10-7(8)3-5;;/h2-3H,4,9H2,1H3;2*1H

InChI Key

RYDVEHIMNMHNDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)CN.Cl.Cl

Origin of Product

United States

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